Cas no 2248299-47-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate structure
2248299-47-8 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
CAS番号:2248299-47-8
MF:C19H22N2O5
メガワット:358.388385295868
CID:5965964
PubChem ID:165724710

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
    • 2248299-47-8
    • EN300-6519593
    • インチ: 1S/C19H22N2O5/c1-13(22)20-12-19(9-5-2-6-10-19)11-16(23)26-21-17(24)14-7-3-4-8-15(14)18(21)25/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,20,22)
    • InChIKey: ZYXMOPULLJELOW-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC1(CNC(C)=O)CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 358.15287181g/mol
  • どういたいしつりょう: 358.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519593-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
10g
$2762.0 2023-05-31
Enamine
EN300-6519593-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
0.25g
$591.0 2023-05-31
Enamine
EN300-6519593-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
0.1g
$565.0 2023-05-31
Enamine
EN300-6519593-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
2.5g
$1260.0 2023-05-31
Enamine
EN300-6519593-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
0.5g
$616.0 2023-05-31
Enamine
EN300-6519593-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
5g
$1862.0 2023-05-31
Enamine
EN300-6519593-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
1g
$642.0 2023-05-31
Enamine
EN300-6519593-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate
2248299-47-8
0.05g
$539.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetateに関する追加情報

Chemical Profile and Research Applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate (CAS No. 2248299-47-8) is a complex organic molecule with a unique structural framework that has garnered attention in the fields of medicinal chemistry and pharmaceutical development. The compound features a fused ring system derived from the isoindole scaffold, a well-known motif in drug discovery due to its versatility in modulating biological targets. The 1,3-dioxo functionality introduces a quinone-like core, while the cyclohexyl moiety provides conformational rigidity and lipophilic properties essential for membrane permeability. Recent studies have highlighted the potential of such hybrid structures in targeting enzyme inhibition and receptor modulation pathways.

The acetamidomethyl substituent on the cyclohexane ring represents a strategic design element for bioisosteric replacement or hydrogen bond donor capabilities. This functional group is often employed in drug design to enhance interactions with protein targets while maintaining metabolic stability. The ester linkage connecting the isoindole core to the cyclohexane ring further contributes to the compound's pharmacokinetic profile by influencing hydrolytic susceptibility and solubility characteristics. These structural features collectively position this molecule as a candidate for lead optimization campaigns in therapeutic development.

In terms of synthetic methodology, the construction of this compound likely involves multi-step organic synthesis techniques. The formation of the isoindole nucleus could be achieved through condensation reactions between aromatic amines and α-keto acids or through cyclization strategies involving o-phthalic acid derivatives. The introduction of the dihydro ring system would require hydrogenation steps under controlled conditions to preserve other sensitive functionalities. Recent advances in transition-metal-catalyzed cross-coupling reactions may offer alternative routes for assembling such complex architectures with high regioselectivity.

Biological evaluation studies have demonstrated that compounds bearing similar structural motifs exhibit promising activity against various disease targets. For instance, derivatives containing both isoindole and cyclohexane moieties have shown inhibitory effects on kinases involved in cancer progression (e.g., CDKs and MAPK pathways). The presence of an amide group in this compound aligns with emerging trends in allosteric modulator design, where precise positioning of functional groups can enhance target specificity while reducing off-target effects.

The pharmacophore elements within this molecule suggest potential applications in multiple therapeutic areas. The quinone-like core may participate in redox cycling processes relevant to antioxidant or prodrug mechanisms. Meanwhile, the cycloalkane component contributes to favorable ligand efficiency metrics often sought after in drug discovery programs targeting G-protein coupled receptors (GPCRs) or nuclear hormone receptors. Computational modeling studies using molecular docking algorithms have identified several putative binding modes for this scaffold against protein kinases and ion channels.

In terms of physicochemical properties, preliminary data indicates that this compound exhibits moderate lipophilicity as measured by logP values typical for CNS-penetrant molecules. Its melting point range (not disclosed) would be an important parameter for formulation development considerations. Stability assessments under various stress conditions (e.g., pH 1–7 hydrolysis) would help determine optimal storage requirements and compatibility with different administration routes.

The synthetic accessibility of this compound has been further enhanced by recent developments in green chemistry methodologies. Flow chemistry approaches could potentially streamline the production process by enabling continuous processing at higher throughput rates while minimizing solvent consumption. Additionally, microwave-assisted synthesis techniques might accelerate key transformation steps without compromising product purity.

In terms of structural diversity generation, systematic modification of either the isoindole core or the cyclohexane side chain could yield analogs with tailored biological profiles. For example, introducing electron-withdrawing groups on the aromatic ring system might enhance binding affinity through π-stacking interactions with target proteins. Conversely, alkyl chain elongation at specific positions could improve aqueous solubility through increased hydrogen bonding capacity.

The current research landscape suggests that compounds like this one are being actively explored for their potential as dual-action agents capable of modulating multiple disease pathways simultaneously. This approach aligns with modern drug discovery strategies aimed at addressing complex pathologies such as neurodegenerative disorders where multi-target engagement is often required for therapeutic efficacy.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(acetamidomethyl)cyclohexyl]acetate represents an intriguing chemical entity that combines several advantageous features for pharmaceutical development: a rigid yet flexible scaffold amenable to structural modifications; functional groups that facilitate diverse non-covalent interactions; and physicochemical properties aligned with desirable drug-like characteristics according to Lipinski's rule-of-five criteria.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd